1,2-Dichloro-4-fluoro-5-methoxybenzene
Overview
Description
1,2-Dichloro-4-fluoro-5-methoxybenzene is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to an anisole ring, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Dichloro-4-fluoro-5-methoxybenzene typically involves halogenation reactions. One common method is the nitration of anisole, followed by reduction and diazotization reactions. The final step involves fluorination to introduce the fluorine atom . The reaction conditions are generally mild, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often using readily available raw materials and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for substitution and oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-methoxybenzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, altering their activity. This modulation can lead to various biological effects, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,2-Dichloro-4-fluoro-5-methoxybenzene include:
- 2,4-Dichloro-6-fluoroanisole
- 3,5-Dichloro-2-fluoroanisole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCWQEHESZSPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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